molecular formula C27H18O6 B3824805 (3,5-Dibenzoyloxyphenyl) benzoate CAS No. 7510-54-5

(3,5-Dibenzoyloxyphenyl) benzoate

Cat. No.: B3824805
CAS No.: 7510-54-5
M. Wt: 438.4 g/mol
InChI Key: JBAFJMXGERTTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dibenzoyloxyphenyl) benzoate is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is known for its unique structure, which includes three benzoyloxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibenzoyloxyphenyl) benzoate typically involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibenzoyloxyphenyl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzoic acid derivatives, hydroxy compounds, and substituted phenyl benzoates .

Scientific Research Applications

(3,5-Dibenzoyloxyphenyl) benzoate is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dibenzoyloxyphenyl) benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dibenzoyloxyphenyl) benzoate is unique due to its specific arrangement of benzoyloxy groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dibenzoyloxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(19-10-4-1-5-11-19)31-22-16-23(32-26(29)20-12-6-2-7-13-20)18-24(17-22)33-27(30)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAFJMXGERTTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324095
Record name (3,5-dibenzoyloxyphenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-54-5
Record name NSC405701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-dibenzoyloxyphenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dibenzoyloxyphenyl) benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3,5-Dibenzoyloxyphenyl) benzoate
Reactant of Route 3
Reactant of Route 3
(3,5-Dibenzoyloxyphenyl) benzoate
Reactant of Route 4
Reactant of Route 4
(3,5-Dibenzoyloxyphenyl) benzoate
Reactant of Route 5
Reactant of Route 5
(3,5-Dibenzoyloxyphenyl) benzoate
Reactant of Route 6
Reactant of Route 6
(3,5-Dibenzoyloxyphenyl) benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.